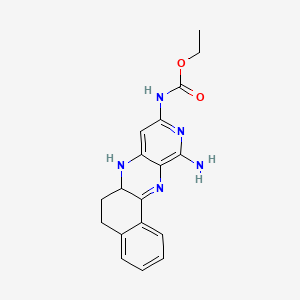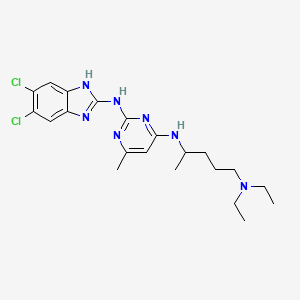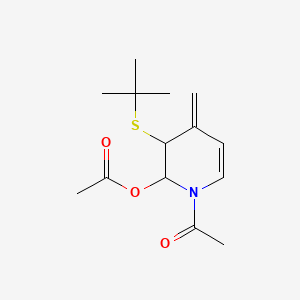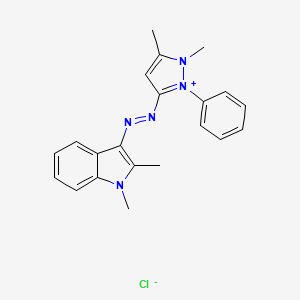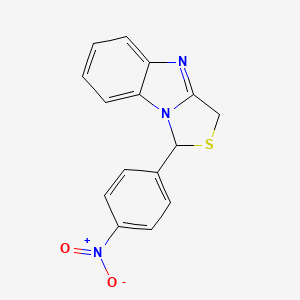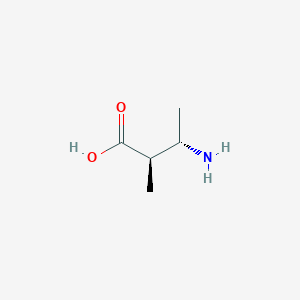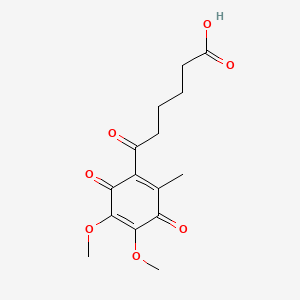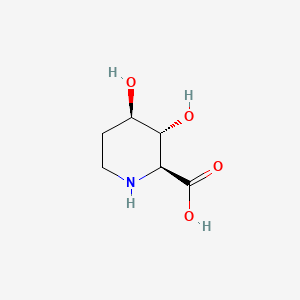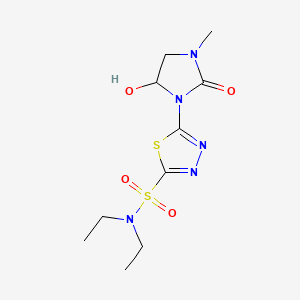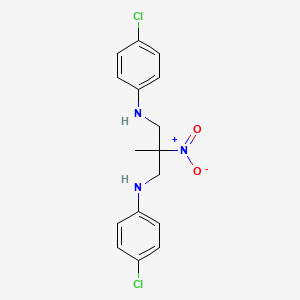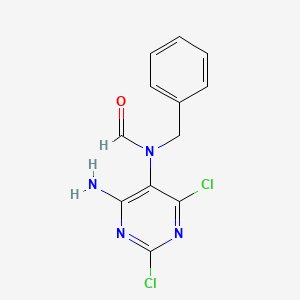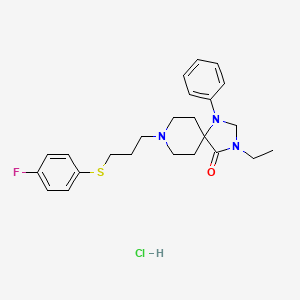
1,3,8-Triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(45)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride is a complex organic compound It belongs to the class of spiro compounds, which are characterized by a unique spiro linkage connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Spiro Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The ethyl, phenyl, and fluorophenylthio groups are introduced through various substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1,3,8-Triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one derivatives.
- Compounds with similar spiro structures.
- Molecules with fluorophenylthio groups.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride lies in its specific combination of functional groups and spiro structure, which may confer unique biological and chemical properties.
Properties
CAS No. |
102504-72-3 |
|---|---|
Molecular Formula |
C24H31ClFN3OS |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-ethyl-8-[3-(4-fluorophenyl)sulfanylpropyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C24H30FN3OS.ClH/c1-2-27-19-28(21-7-4-3-5-8-21)24(23(27)29)13-16-26(17-14-24)15-6-18-30-22-11-9-20(25)10-12-22;/h3-5,7-12H,2,6,13-19H2,1H3;1H |
InChI Key |
MDZFKPNXDLGZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C2(C1=O)CCN(CC2)CCCSC3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



